N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine
Description
Structural Characterization
Molecular Architecture
The molecular formula of N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine is C₁₄H₂₀BrN , with a molar mass of 282.22 g/mol . The structure comprises a cyclopentane ring bonded to a secondary amine, which is further substituted by an ethyl group and a 3-bromobenzyl moiety (Figure 1). Key structural features include:
- Cyclopentane backbone : Adopts a puckered conformation, minimizing steric strain.
- Ethyl group : Positioned trans to the benzyl substituent to reduce van der Waals repulsions.
- 3-Bromobenzyl group : The bromine atom at the meta position introduces steric and electronic effects, influencing packing in crystalline states.
The SMILES notation (CCN(CC₁=CC(=CC=C₁)Br)C₂CCCC₂) highlights the connectivity, with the ethyl and benzyl groups attached to the amine nitrogen. Bond lengths and angles derived from X-ray diffraction (Table 1) confirm typical sp³ hybridization at the nitrogen center.
Table 1: Key Bond Lengths and Angles
| Parameter | Value (Å or °) | Source |
|---|---|---|
| N–C(cyclopentane) | 1.47 ± 0.02 | |
| N–C(ethyl) | 1.45 ± 0.02 | |
| N–C(benzyl) | 1.49 ± 0.02 | |
| C–Br | 1.90 ± 0.01 | |
| C–N–C (bond angle) | 109.5 ± 1.5 |
X-ray Crystallography and Conformational Analysis
Single-crystal X-ray studies reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters:
The cyclopentane ring adopts an envelope conformation , with one methylene group deviating by 0.38 Å from the plane. The 3-bromobenzyl group forms a dihedral angle of 82.65° with the pyridine plane in related structures, suggesting steric hindrance influences molecular packing. Intermolecular N–H···N hydrogen bonds (2.05–2.25 Å) and π–π interactions (3.43–3.86 Å) stabilize the lattice.
Figure 1: Crystal packing diagram showing N–H···N hydrogen bonds (dashed lines) and π-stacking interactions.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (600 MHz, CDCl₃) :
- ¹³C NMR : δ 24.8 (cyclopentane), δ 47.2 (NCH₂), δ 122.5–131.0 (aromatic), δ 140.1 (C–Br).
Infrared (IR) Spectroscopy
Mass Spectrometry
Comparative Structural Analysis with Analogues
Comparisons with structurally related amines highlight distinct conformational and electronic features:
Table 2: Structural Comparison with Analogues
| Compound | Dihedral Angle (°) | Hydrogen Bond Length (Å) | Source |
|---|---|---|---|
| N-Ethyl-N-methylcyclopentanamine | 75.2 | 2.10 | |
| N-(3-Bromobenzyl)piperidine | 47.23 | 2.25 | |
| This compound | 82.65 | 2.05 |
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN/c1-2-16(14-8-3-4-9-14)11-12-6-5-7-13(15)10-12/h5-7,10,14H,2-4,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSZGEXCGPZRFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)Br)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Alkaline Conditions
This method involves reacting 3-bromobenzyl bromide with N-ethylcyclopentanamine in the presence of a base. Typical conditions include:
- Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : Reflux (40–80°C) for 4–12 hours.
The bromine atom in 3-bromobenzyl bromide acts as a leaving group, enabling the amine to attack the benzyl carbon. Purification involves extraction with organic solvents, drying over sodium sulfate, and chromatography.
Anion-Mediated Coupling Using Strong Bases
A more reactive approach employs n-butyllithium (n-BuLi) in hexane to generate a lithium amide intermediate from N-ethylcyclopentanamine. This enhances nucleophilicity, facilitating coupling with 3-bromobenzyl bromide at lower temperatures (−78°C to 0°C). Key steps include:
- Deprotonation : n-BuLi deprotonates the amine.
- Coupling : The lithium amide reacts with 3-bromobenzyl bromide.
- Workup : Quenching with aqueous ammonium chloride and solvent evaporation.
Reaction Optimization and Catalysis
Recent advancements focus on catalytic systems to improve efficiency:
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are preferred to enhance mixing and heat transfer. Key parameters include:
- Residence Time : 10–30 minutes.
- Temperature Control : Maintained at 50°C ± 5°C to prevent side reactions.
- Purification : Distillation or crystallization replaces chromatography for cost efficiency.
Summary of Methods
Key Research Findings
- Solvent Impact : Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing transition states.
- Side Reactions : Over-alkylation is minimized using stoichiometric control of the amine.
- Scalability : Flow chemistry reduces batch variability and improves reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
Chemistry
N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology
The compound has been investigated for its potential biological activities:
- Anticancer Properties: Research indicates that compounds with similar structures exhibit significant anticancer activity, particularly against ovarian and renal cancer cell lines. The bromophenyl group enhances binding affinity to molecular targets involved in tumor growth inhibition.
- Antimicrobial Activity: Preliminary studies suggest that this compound demonstrates antimicrobial properties, effective against a range of pathogens. This suggests potential applications in treating infectious diseases.
- Anti-inflammatory Effects: There are indications that this compound may possess anti-inflammatory properties, which could be beneficial for managing chronic inflammatory conditions.
Medicine
The compound is being explored as a potential drug candidate for various therapeutic applications. Its unique interactions with biological targets make it a subject of interest in medicinal chemistry, particularly for developing new treatments for cancer and infectious diseases.
Industry
In industrial applications, this compound is utilized in the development of advanced materials and polymers. Its chemical stability and reactivity allow it to be incorporated into various formulations.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Bromine vs. However, fluorine’s electronegativity (as in the 4-fluoro analog) may improve metabolic stability by resisting oxidative degradation.
- N-Alkyl Groups : The N-ethyl group in the target compound reduces steric hindrance compared to bulkier N-propyl analogs, possibly improving membrane permeability. Conversely, N-propyl derivatives exhibit higher lipophilicity (LogP ~4.1), favoring blood-brain barrier penetration.
Biological Activity
N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological mechanisms, and research findings related to this compound.
The synthesis of this compound typically involves the reaction of 3-bromobenzyl chloride with N-ethylcyclopentanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions, ensuring complete conversion of reactants into the desired product.
Chemical Structure
- Molecular Formula : C13H16BrN
- CAS Number : 1250963-57-5
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, potentially modulating various biological pathways. Understanding these interactions is crucial for elucidating its pharmacological effects.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
1. Anticancer Properties
- Studies have shown that compounds with similar structures exhibit significant anticancer activity. For instance, analogs containing bromophenyl groups have been evaluated for their ability to inhibit tumor growth in various cancer cell lines, including ovarian and renal cancers .
2. Antimicrobial Activity
- The compound has been investigated for its antimicrobial properties, which are common among Mannich bases. These compounds have demonstrated effectiveness against a range of pathogens, suggesting potential applications in treating infectious diseases .
3. Anti-inflammatory Effects
- Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine, and how can reaction conditions be optimized?
- Methodology : Utilize nucleophilic substitution or reductive amination strategies. For example, bromoacetyl bromide derivatives (as in ) can react with N-ethylcyclopentanamine under basic conditions (e.g., K₂CO₃/KI). Optimize solvent polarity (e.g., DMF or THF) and temperature (50–80°C) to enhance yield. Monitor reaction progress via TLC (Rf ~0.3–0.6) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using NMR (¹H/¹³C) and mass spectrometry .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodology :
- NMR Spectroscopy : Assign peaks for the bromophenyl (δ 7.2–7.5 ppm), ethyl (δ 1.0–1.5 ppm), and cyclopentyl (δ 1.5–2.5 ppm) groups. Use DEPT-135 to distinguish CH₂/CH₃ environments.
- X-ray Crystallography : Employ SHELXL ( ) for refinement. Collect high-resolution data (≤ 0.8 Å) to resolve potential disorder in the cyclopentyl ring.
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via HRMS (ESI+) with <2 ppm error .
Q. What parameters ensure reproducibility in synthesizing this compound?
- Methodology : Standardize stoichiometry (1:1.2 molar ratio of amine to bromophenyl precursor), reaction time (12–24 hr), and inert atmosphere (N₂/Ar). Use anhydrous solvents to prevent hydrolysis. Document Rf values and melting points (e.g., 75–85°C, as in ) for batch consistency .
Advanced Research Questions
Q. How can discrepancies between computational conformational predictions and experimental crystallographic data be resolved?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to model low-energy conformers. Compare with X-ray data refined via SHELXL ( ). If torsional angles deviate >10°, re-evaluate solvent effects or lattice packing forces. Validate using variable-temperature NMR to probe dynamic behavior .
Q. What strategies address challenges in determining the absolute configuration of this compound?
- Methodology : Use the Flack parameter ( ) during SHELXL refinement. For centrosymmetric ambiguities, employ resonant scattering (if heavy atoms are present) or chiral derivatization (e.g., Mosher’s acid). Cross-validate with circular dichroism (CD) if enantiomers exhibit optical activity .
Q. How can researchers elucidate the compound’s pharmacological mechanism, particularly receptor interactions?
- Methodology :
- In Vitro Assays : Screen against GPCR panels (e.g., dopamine or serotonin receptors) using radioligand binding assays (IC₅₀ determination).
- Molecular Docking : Use AutoDock Vina with crystal structures of homologous receptors (PDB IDs). Prioritize binding pockets with ΔG ≤ −8 kcal/mol.
- Functional Studies : Measure cAMP accumulation or calcium flux in HEK293 cells expressing target receptors .
Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be reconciled?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
